molecular formula C25H22N4O4 B15044280 2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide

2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide

Cat. No.: B15044280
M. Wt: 442.5 g/mol
InChI Key: OWDREVJYXFBEOT-UHFFFAOYSA-N
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Description

2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide exhibits unique properties due to the presence of the formamido and methoxyphenyl groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-methoxybenzamide

InChI

InChI=1S/C25H22N4O4/c1-16-7-11-18(12-8-16)26-22(30)15-29-21-6-4-3-5-20(21)23(25(29)32)27-28-24(31)17-9-13-19(33-2)14-10-17/h3-14,32H,15H2,1-2H3,(H,26,30)

InChI Key

OWDREVJYXFBEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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